(R)-1,5-Dimethylpiperazin-2-one hydrochloride (R)-1,5-Dimethylpiperazin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1887197-41-2
VCID: VC5129496
InChI: InChI=1S/C6H12N2O.ClH/c1-5-4-8(2)6(9)3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1
SMILES: CC1CN(C(=O)CN1)C.Cl
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63

(R)-1,5-Dimethylpiperazin-2-one hydrochloride

CAS No.: 1887197-41-2

Cat. No.: VC5129496

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63

* For research use only. Not for human or veterinary use.

(R)-1,5-Dimethylpiperazin-2-one hydrochloride - 1887197-41-2

Specification

CAS No. 1887197-41-2
Molecular Formula C6H13ClN2O
Molecular Weight 164.63
IUPAC Name (5R)-1,5-dimethylpiperazin-2-one;hydrochloride
Standard InChI InChI=1S/C6H12N2O.ClH/c1-5-4-8(2)6(9)3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1
Standard InChI Key IZGGYHQSCQYBLM-NUBCRITNSA-N
SMILES CC1CN(C(=O)CN1)C.Cl

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

(R)-1,5-Dimethylpiperazin-2-one hydrochloride (CAS: 1887197-41-2) is the hydrochloride salt of the parent compound (R)-1,5-dimethylpiperazin-2-one (CAS: 1068149-96-1). Its molecular formula is C₆H₁₃ClN₂O, with a molecular weight of 164.63 g/mol . The compound features a piperazine ring substituted with methyl groups at the 1- and 5-positions and a ketone at the 2-position, with stereochemical specificity at the 5-position (R-configuration) .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₆H₁₃ClN₂O
Molecular Weight164.63 g/mol
Parent Compound (CAS)1068149-96-1
Chiral Center Configuration5R
SMILES NotationC[C@@H]1CN(C(=O)CN1)C.Cl

Stereochemical Significance

The (R)-configuration at the 5-position is critical for its interaction with biological targets. Computational descriptors, including InChI (InChI=1S/C6H12N2O.ClH/c1-5-4-8(2)6(9)3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1) and InChIKey (IZGGYHQSCQYBLM-NUBCRITNSA-N), confirm its stereochemical identity . The three-dimensional conformation, stabilized by intramolecular hydrogen bonding, enhances its solubility and reactivity in polar solvents .

Synthesis and Purification

Synthetic Routes

The synthesis of (R)-1,5-dimethylpiperazin-2-one hydrochloride typically involves two stages:

  • Formation of the Parent Base: The chiral piperazine core is synthesized via alkylation of 2,5-dimethylpiperazine derivatives under basic conditions. For example, allylation or methylation reactions using reagents like allyl bromide in acetonitrile or dimethylformamide.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and crystallinity .

Purification Techniques

Recrystallization from low-molecular-weight nitriles (e.g., acetonitrile) is a common method to achieve high enantiomeric excess (>98%) . Chromatographic methods, such as chiral HPLC using Chiralpak® columns, further isolate the desired enantiomer.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
SolventAcetonitrileEnhances nucleophilic substitution
Temperature80–120°CImproves reaction efficiency
Stoichiometry (Base:HCl)1:1.2Maximizes salt formation

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